![molecular formula C23H14ClF3O2S B2820192 (4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone CAS No. 338411-49-7](/img/structure/B2820192.png)
(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity
The compound (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, a derivative similar to the queried compound, is synthesized via oxidation and demonstrates reactivity towards sulfur- and oxygen-containing nucleophiles. This reactivity under different conditions (basic or acidic) leads to the formation of various benzo[b]thiophene derivatives (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Role in Wine Oxidation
The reactivity of similar quinones, like 4-methyl-1,2-benzoquinone, with wine nucleophiles provides insights into oxidative processes in wine. This includes interactions with various compounds, influencing wine aromas and antioxidant properties (Nikolantonaki & Waterhouse, 2012).
Materials Science Applications
A difluoro aromatic ketone monomer, similar to the queried compound, has been used in the synthesis of poly(arylene ether sulfone)s. These materials exhibit properties like high hydroxide conductivity and alkaline stability, important in applications like fuel cells (Shi et al., 2017).
Clathrate Formation
Compounds structurally similar to the queried chemical play a significant role in clathrate formation. The edge-to-face interaction between aromatic rings is crucial in this process, which is essential in the formation of inclusion complexes (Eto et al., 2011).
Catalysis in Biofuel Production
Analogous compounds, like 4-chlorobenzenesulfonic acid, are used to create hydrophobic mesoporous biochar. Such materials act as efficient catalysts in biofuel production, improving conversion rates and selectivity in reactions vital for biofuel synthesis (Li et al., 2019).
Anti-inflammatory Activity
Related compounds, such as 4-aminobenzophenones, have shown high anti-inflammatory activity. They inhibit the release of proinflammatory cytokines and are potent p38 MAP kinase inhibitors, indicating potential therapeutic applications (Ottosen et al., 2003).
Future Directions
The future directions for this compound are not known. It could potentially be used in research or industrial applications, but further studies would be needed to determine its potential uses and efficacy. It’s also possible that it could be used in the synthesis of other complex molecules, similar to related compounds .
properties
IUPAC Name |
(4-chlorophenyl)-[3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]-1-benzofuran-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3O2S/c24-16-10-8-14(9-11-16)21(28)22-19(18-6-1-2-7-20(18)29-22)13-30-17-5-3-4-15(12-17)23(25,26)27/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAFJWIPEVHUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CSC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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